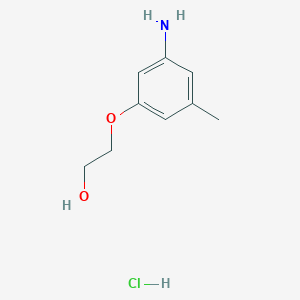

3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one hydrochloride

Overview

Description

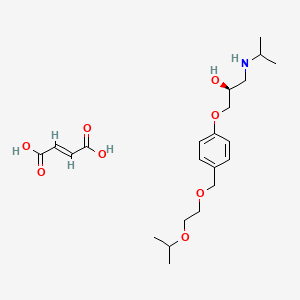

“3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one hydrochloride” is a chemical compound with the CAS Number: 1795432-80-2 . It has a molecular weight of 254.76 . The IUPAC name for this compound is 3-amino-1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines, which is a part of the compound , can be achieved through a two-step procedure . This includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination . The hydroaminoalkylation reaction of the ortho-chlorostyrenes is catalyzed by a 2,6-bis(phenylamino)pyridinato titanium complex .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O.ClH/c1-10-6-7-11-4-2-3-5-12(11)15(10)13(16)8-9-14;/h2-5,10H,6-9,14H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines involves catalytic hydroaminoalkylation reactions, which are a 100% atom efficient way to form new C–C bonds by addition of α-C–H bonds of primary or secondary amines across C–C double bonds . These reactions can be achieved in the presence of group 5 metal, ruthenium, iridium, zirconium, and titanium complexes .Scientific Research Applications

Synthesis and Biological Activity

- Compounds related to 3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one hydrochloride have been synthesized and shown to exhibit adrenergic blocking and sympatholytic activities. These compounds demonstrate potential in modulating physiological responses related to adrenergic receptors (Aghekyan et al., 2017).

Crystal Structure and Hirshfeld Surface Analysis

- The crystal structure and Hirshfeld surface analysis of related hydrochloride salts of tetrahydroquinoline derivatives provide insights into their molecular geometry and potential interactions. This information is crucial for understanding their potential biological applications (Ullah & Stoeckli-Evans, 2021).

Hybrid Compounds and Biological Evaluation

- Hybrids of ibuprofen with 1,2,3,4-tetrahydroisoquinoline have been synthesized, showing in vitro antioxidant, antitryptic, and albumin denaturation inhibition activities. These hybrids illustrate the potential of combining tetrahydroquinoline derivatives with other pharmaceutical agents for enhanced therapeutic effects (Manolov, Ivanov, & Bojilov, 2022).

Antitumor Activity

- Tertiary aminoalkanol hydrochlorides, structurally related to the compound , have been synthesized and tested for antitumor activity. This research highlights the potential use of tetrahydroquinoline derivatives in the development of new cancer treatments (Isakhanyan et al., 2016).

Enantiomer Synthesis

- The synthesis of enantiomers of tetrahydroquinolines, including those structurally related to the compound, demonstrates the versatility in generating specific molecular configurations which can be critical for targeted therapeutic applications (Gruzdev et al., 2012).

Synthesis of Isoquinolinones

- The synthesis of new tetrahydroisoquinolinones, including those structurally similar to 3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one hydrochloride, explores the creation of compounds with potential pharmacological interest (Kandinska, Kozekov, & Palamareva, 2006).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that 1,2,3,4-tetrahydroquinoline moieties are commonly occurring substructures in a large number of biologically active compounds . For example, they are part of a family of natural products known as Hancock alkaloids, which have shown cytotoxic and antimalarial activities .

Safety and Hazards

Future Directions

Given the pharmacological relevance of 1,2,3,4-tetrahydroquinolines, the development of new synthetic approaches towards this class of compounds is of high importance for drug research and medicinal chemistry . Therefore, future research could focus on improving the synthesis process and exploring the potential biological activities of this compound.

properties

IUPAC Name |

3-amino-1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-10-6-7-11-4-2-3-5-12(11)15(10)13(16)8-9-14;/h2-5,10H,6-9,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGBBRGGFICGTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2N1C(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Azaspiro[3.4]octane hydrobromide](/img/structure/B1383363.png)

![[4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride](/img/structure/B1383364.png)

![8-(Aminomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol hydrochloride](/img/structure/B1383367.png)

![tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate, acetic acid](/img/structure/B1383379.png)

![[2-(Propan-2-yl)oxolan-3-yl]methanamine hydrochloride](/img/structure/B1383380.png)

![2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine dihydrochloride](/img/structure/B1383383.png)

![3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1383384.png)